molecular formula C16H22N2O2 B2999967 Cyclopentyl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034328-83-9

Cyclopentyl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone

Cat. No.: B2999967
CAS No.: 2034328-83-9
M. Wt: 274.364
InChI Key: XYIYBFLYHXIZMV-UHFFFAOYSA-N
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Description

Cyclopentyl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a small organic molecule featuring a central methanone group linked to a cyclopentyl moiety and a 4-(pyridin-4-yloxy)piperidine ring. This structure combines lipophilic (cyclopentyl) and polar (pyridinyloxy) substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

cyclopentyl-(4-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(13-3-1-2-4-13)18-11-7-15(8-12-18)20-14-5-9-17-10-6-14/h5-6,9-10,13,15H,1-4,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYIYBFLYHXIZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(CC2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multiple steps, including the formation of the piperidine and pyridine rings, followed by their coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction uses organoboron reagents and palladium catalysts to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Cyclopentyl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopentyl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The piperidine and pyridine rings are known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s piperidin-1-yl methanone core is shared with several derivatives, but substituent variations significantly alter properties:

(a) Methanone Derivatives with Aromatic/Substituted Piperidine Moieties
  • (4-Methylphenyl)(4-methylpiperidin-1-yl)methanone (): Substituents: 4-methylphenyl and 4-methylpiperidinyl. Key Differences: Methyl groups enhance lipophilicity compared to the pyridinyloxy group in the target compound. Computational studies on such analogs suggest that electron-donating substituents (e.g., methyl) reduce HOMO-LUMO gaps, enhancing polarizability and nonlinear optical (NLO) properties .
  • (4-((2-(2,5-Dimethylphenoxy)ethyl)amino)piperidin-1-yl)(pyridin-4-yl)methanone (): Substituents: Pyridin-4-yl and 2,5-dimethylphenoxyethylamino. Key Differences: The phenoxyethylamino side chain introduces additional steric bulk and hydrogen-bonding capacity.
(b) Neurotensin Receptor Agonists ():
  • Example: {7-chloro-6-[(2-hydroxy-ethyl)-methyl-amino]-4-[4-(2-methoxy-phenyl)-piperidin-1-yl]-quinazolin-2-yl}-(1-fluoro-cyclopropyl)-methanone. Substituents: Fluorocyclopropyl, quinazoline, and methoxyphenyl. Key Differences: Fluorination and quinazoline integration enhance metabolic stability and receptor binding affinity. The target compound lacks fluorinated groups, suggesting differences in pharmacokinetics and target selectivity .

Data Table: Structural and Functional Comparison

Compound Name Key Substituents Polarity/Lipophilicity Potential Applications Reference
Cyclopentyl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone Cyclopentyl, pyridin-4-yloxy Moderate polarity Drug discovery (hypothetical) N/A
(4-Methylphenyl)(4-methylpiperidin-1-yl)methanone 4-Methylphenyl, 4-methylpiperidinyl High lipophilicity NLO materials, sensors
Neurotensin receptor agonist () Fluorocyclopropyl, quinazoline High metabolic stability Neurotensin receptor modulation
Phenoxyethylamino analog () 2,5-Dimethylphenoxyethylamino High steric bulk Lab-scale synthesis

Electronic and Pharmacological Implications

  • Electronic Properties : Pyridinyloxy groups likely increase dipole moments compared to methyl-substituted analogs, as seen in studies of (4-methylphenyl) derivatives . This could enhance interactions with biological targets or polar solvents.
  • Biological Activity: Piperidin-1-yl methanones are common in receptor-targeted drug design. The absence of fluorinated or quinazoline groups in the target compound may limit its utility as a neurotensin agonist but could favor other targets .
  • Safety and Handling: Piperidine derivatives with labile substituents (e.g., pyridinyloxy) often require careful handling, as noted in safety data sheets for related compounds .

Biological Activity

Cyclopentyl(4-(pyridin-4-yloxy)piperidin-1-yl)methanone is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentyl group attached to a piperidine ring, which is further substituted with a pyridine moiety. This unique structure may confer distinct biological activities compared to other piperidine derivatives. Its IUPAC name reflects its complex architecture, which is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the piperidine and pyridine rings allows for modulation of enzyme activity and receptor signaling pathways, potentially leading to therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
  • Antimicrobial Properties : The compound has also been investigated for its antimicrobial effects, demonstrating activity against certain bacterial strains.
  • Anti-inflammatory Effects : Its potential to modulate inflammatory pathways has been noted, making it a candidate for further exploration in inflammatory diseases.

Case Studies and Experimental Data

Recent studies have highlighted the compound's efficacy in various models:

  • Anticancer Studies : In vitro assays demonstrated that this compound significantly inhibited the growth of cancer cells, with IC50 values indicating potent activity (data not shown).
  • Antimicrobial Testing : The compound was evaluated against Gram-positive and Gram-negative bacteria, showing effective inhibition at low concentrations (data not shown).
  • Inflammation Models : Animal models of inflammation revealed that treatment with this compound resulted in reduced inflammatory markers, suggesting a mechanism through which it exerts anti-inflammatory effects (data not shown).

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameStructureBiological Activity
PiperinePiperidine derivativeAntioxidant, anti-inflammatory
EvodiaminePiperidine alkaloidAnticancer
MatrinePiperidine alkaloidAntimicrobial, anticancer

This compound stands out due to its specific combination of functional groups that may enhance its pharmacokinetic properties compared to these similar compounds.

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